molecular formula C15H13BrO3 B2836635 3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 938356-05-9

3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid

Cat. No.: B2836635
CAS No.: 938356-05-9
M. Wt: 321.17
InChI Key: QNBSVFWKHFHGGQ-UHFFFAOYSA-N
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Description

3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 4-[(4-methylphenyl)methoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid typically involves the bromination of 4-[(4-methylphenyl)methoxy]benzoic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations to form new compounds. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.

Properties

IUPAC Name

3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSVFWKHFHGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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